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molecular formula C2H2Cl3NS2 B8345436 4,5-Dichloro-[1,2,3]-dithiazol-1-ylium chloride

4,5-Dichloro-[1,2,3]-dithiazol-1-ylium chloride

Cat. No. B8345436
M. Wt: 210.5 g/mol
InChI Key: ULRJCTJEIKOIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08212050B2

Procedure details

4,5-Dichloro-1,2,3-dithiazolium chloride was synthesized by the method described in the literature (Appel, R. et al., Chem. Ber., Vol. 118, 1632 (1985)). By reacting 13.40 g of the obtained 4,5-dichloro-1,2,3-dithiazolium chloride with 10.43 g of 2,4-dichloroaniline with the method described in the above literature, 13.66 g of 4-chloro-5-[(2,4-dichlorophenyl)imino]-5H-1,2,3-dithiazol was obtained (yield 71%).

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2][C:3]1[NH2+:4][S:5][S:6][C:7]=1[Cl:8].[Cl:9][C:10]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:11]=1[NH2:12]>>[Cl-:2].[Cl:2][C:3]1[NH2+:4][S:5][S:6][C:7]=1[Cl:8].[Cl:2][C:3]1[C:7](=[N:12][C:11]2[CH:13]=[CH:14][C:15]([Cl:17])=[CH:16][C:10]=2[Cl:9])[S:6][S:5][N:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
[Cl-].ClC=1[NH2+]SSC1Cl
Step Two
Name
Quantity
10.43 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClC=1[NH2+]SSC1Cl
Name
Type
product
Smiles
ClC1=NSSC1=NC1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.66 g
YIELD: CALCULATEDPERCENTYIELD 216.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08212050B2

Procedure details

4,5-Dichloro-1,2,3-dithiazolium chloride was synthesized by the method described in the literature (Appel, R. et al., Chem. Ber., Vol. 118, 1632 (1985)). By reacting 13.40 g of the obtained 4,5-dichloro-1,2,3-dithiazolium chloride with 10.43 g of 2,4-dichloroaniline with the method described in the above literature, 13.66 g of 4-chloro-5-[(2,4-dichlorophenyl)imino]-5H-1,2,3-dithiazol was obtained (yield 71%).

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2][C:3]1[NH2+:4][S:5][S:6][C:7]=1[Cl:8].[Cl:9][C:10]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:11]=1[NH2:12]>>[Cl-:2].[Cl:2][C:3]1[NH2+:4][S:5][S:6][C:7]=1[Cl:8].[Cl:2][C:3]1[C:7](=[N:12][C:11]2[CH:13]=[CH:14][C:15]([Cl:17])=[CH:16][C:10]=2[Cl:9])[S:6][S:5][N:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
[Cl-].ClC=1[NH2+]SSC1Cl
Step Two
Name
Quantity
10.43 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClC=1[NH2+]SSC1Cl
Name
Type
product
Smiles
ClC1=NSSC1=NC1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.66 g
YIELD: CALCULATEDPERCENTYIELD 216.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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